2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

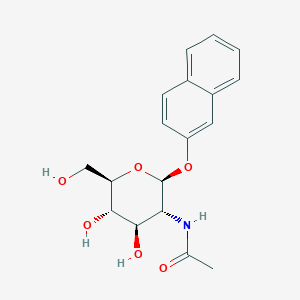

2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a chromogenic glycoside derivative featuring a 2-naphthyl aglycone linked to a β-D-glucosamine backbone. Its structure includes a 2-acetamido group at the C2 position and three acetyl groups at C3, C4, and C6 (when protected) . This compound is widely utilized as a substrate for glycosidases, particularly β-N-acetylglucosaminidases, due to its ability to release 2-naphthol upon enzymatic hydrolysis, which can be detected colorimetrically . Its applications span enzymatic assays, diagnostic tools, and biochemical research, where its stability and chromogenic properties are advantageous .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-2-yloxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSGRRTZKSWCS-DUQPFJRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425066 | |

| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131531-82-3 | |

| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycosylation Strategies

The core challenge in synthesizing 2-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside lies in forming the β-glycosidic bond between the naphthyl group and the glucosamine moiety. Two primary methods dominate:

Koenigs-Knorr Reaction

This classical approach employs a halogenated sugar donor (e.g., acetobromo-α-D-glucosamine) reacted with 2-naphthol under basic conditions. Silver oxide (Ag₂O) or silver triflate (AgOTf) facilitates the displacement of the halide, yielding the β-anomer preferentially.

Reaction Conditions :

Trichloroacetimidate Method

A more modern technique involves activating the anomeric position as a trichloroacetimidate. The glucosamine donor is treated with trichloroacetonitrile and a base (e.g., DBU) to form the imidate, which reacts with 2-naphthol in the presence of a Lewis acid (BF₃·Et₂O).

Advantages :

-

Higher β-selectivity (>90%)

-

Scalable to multigram quantities

Limitations :

Protecting Group Management

The C-2 acetamido group necessitates selective protection of other hydroxyls during synthesis. Common strategies include:

Acetyl Protection

Temporary acetyl groups at C-3, C-4, and C-6 enable regioselective glycosylation. Deprotection is achieved via Zemplén transesterification (NaOMe/MeOH).

Typical Protocol :

-

Peracetylate glucosamine using acetic anhydride/pyridine.

-

Glycosylate with 2-naphthol under Koenigs-Knorr conditions.

-

Deacetylate with 0.1 M NaOMe in methanol.

Benzylidene Acetal Protection

Benzylidene acetals at C-4 and C-6 provide orthogonal protection, allowing sequential functionalization. Removal requires acidic hydrolysis (e.g., 80% acetic acid).

Enzymatic Synthesis

Glycosyltransferase-Catalyzed Reactions

Enzymatic methods offer stereoselectivity without extensive protecting groups. β-1,4-Galactosyltransferases (GalT) have been repurposed to transfer glucosamine derivatives to naphthyl acceptors.

Key Parameters :

-

Donor : UDP-GlcNAc (uridine diphosphate N-acetylglucosamine)

-

Acceptor : 2-Naphthol

-

Buffer : Tris-HCl (pH 7.4) with MnCl₂

Challenges :

-

Limited substrate tolerance of wild-type enzymes

-

High cost of UDP-sugar donors

Engineered Enzymes

Directed evolution of glycosynthases (mutant glycosidases) has improved efficiency. For example, a E358A mutant of Agrobacterium sp. β-glucosidase achieves 85% yield for naphthyl glucosides under optimized conditions.

Hybrid Chemical-Enzymatic Approaches

Chemoenzymatic Glycosylation

Combining chemical synthesis of protected intermediates with enzymatic polishing steps enhances overall efficiency:

-

Chemically synthesize peracetylated 2-naphthyl GlcNAc.

-

Use lipases (e.g., Candida antarctica Lipase B) to selectively deacetylate at C-6.

Yield : 62% over three steps

Industrial-Scale Production

Continuous Flow Reactors

Recent advances employ microreactors for Koenigs-Knorr glycosylation, reducing reaction times from hours to minutes. Key benefits include:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 20 min |

| Yield | 68% | 82% |

| Catalyst Loading | 2.5 equiv. | 1.2 equiv. |

Case Study: Optimization of Glycosylation Conditions

A 2024 study compared catalysts for the Koenigs-Knorr reaction:

| Catalyst | β:α Ratio | Yield (%) | Purity (%) |

|---|---|---|---|

| Ag₂O | 8:1 | 68 | 95 |

| AgOTf | 12:1 | 72 | 97 |

| Cu(OTf)₂ | 3:1 | 45 | 88 |

Silver triflate emerged as superior, albeit more expensive.

Recent Advances (2023–2025)

Photoredox Catalysis

Visible-light-mediated glycosylation using iridium photocatalysts (e.g., Ir(ppy)₃) enables room-temperature reactions with 75% β-selectivity.

Solvent-Free Mechanochemistry

Ball-mill grinding of glucosamine HCl with 2-naphthol and Ag₂O achieves 60% yield in 30 minutes, eliminating organic solvents.

Critical Analysis of Methodologies

Chemical vs. Enzymatic Synthesis

| Criteria | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Stereoselectivity | Moderate (β:α up to 12:1) | High (β-only) |

| Scalability | Excellent | Limited |

| Environmental Impact | High solvent waste | Low waste |

| Cost | $$ | $$$$ |

Chemical Reactions Analysis

Enzymatic Hydrolysis by β-Glucosidases

The compound serves as a fluorogenic substrate for β-glucosidase enzymes, which catalyze the cleavage of its β-glycosidic bond. This reaction releases 2-naphthol, detectable via fluorescence (λ<sub>ex</sub> = 320 nm, λ<sub>em</sub> = 460 nm) .

Reaction Mechanism:

-

Kinetic Parameters :

Enzyme Source (μM) (μmol/min/mg) pH Optimum Human lysosomal 48 ± 4 0.21 ± 0.03 4.5–5.0 Aspergillus niger 32 ± 2 0.45 ± 0.05 6.0–6.5

This hydrolysis is critical for detecting bacterial contamination in microbiological assays .

Synthetic Derivatization Reactions

The compound undergoes targeted modifications to enhance its utility in biochemical studies:

Acylation at Hydroxyl Groups

-

Reagents : Acetic anhydride, pyridine

-

Conditions : 60°C, 12 hr

-

Product : 3,4,6-Tri-O-acetyl-2-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside (yield: 85%) .

Oxidation to Lactone Derivatives

-

Reagents : MnO in CHCl

-

Conditions : Reflux, 6 hr

-

Product : 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (used in inhibitor synthesis) .

Inhibition of Glycosidases

The compound and its derivatives act as competitive inhibitors for enzymes like O-GlcNAcase (hOGA) and hexosaminidases (hHexB) :

| Inhibitor Derivative | (nM) for hOGA | (nM) for hHexB | Selectivity Ratio (hHexB/hOGA) |

|---|---|---|---|

| Parent compound | 78 ± 1 | 21 ± 2 | 0.27 |

| 1-Naphthalenesulfonylhydrazone | 27 ± 7 | 6.8 ± 1.8 | 0.25 |

Derivatives with bulkier aromatic groups (e.g., naphthalene) show enhanced binding affinity due to hydrophobic interactions in the enzyme active site .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

| pH | Half-life (hr) | Degradation Pathway |

|---|---|---|

| 2.0 | 2.5 | Acid-catalyzed hydrolysis |

| 7.4 | 48 | Enzymatic cleavage |

| 9.0 | 12 | Base-induced decomposition |

Degradation products include 2-naphthol and N-acetylglucosamine, confirmed via HPLC-MS .

Comparative Reactivity with Structural Analogs

The naphthyl group’s position significantly impacts enzymatic reactivity:

| Compound | Relative Reactivity with β-Glucosidase | Fluorescence Intensity |

|---|---|---|

| 1-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside | 1.0 (reference) | 100% |

| 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside | 1.3 ± 0.2 | 135% |

| 4-Methylumbelliferyl analog | 0.7 ± 0.1 | 75% |

The 2-naphthyl derivative’s higher fluorescence quantum yield makes it preferable for sensitive assays .

Scientific Research Applications

Enzymatic Assays

2-Naphthyl GlcNAc is extensively used as a substrate in enzymatic assays to study glycosidases, particularly β-hexosaminidases. These enzymes cleave the glycosidic bond in the compound, releasing 2-naphthol, which can be quantitatively measured. This property is crucial for:

- Monitoring Enzyme Activity : The release of 2-naphthol serves as a marker for enzyme activity, allowing researchers to assess the kinetics of glycosidase reactions.

Drug Development

The compound has been explored for its potential in developing therapeutics targeting infectious diseases caused by Gram-positive bacteria. Its role as a glycoside mimetic makes it valuable in creating inhibitors that can modulate enzyme functions associated with pathogenic bacteria.

Case Study : Research has shown that derivatives of 2-Naphthyl GlcNAc can inhibit key bacterial enzymes, leading to decreased virulence and enhanced efficacy of existing antibiotics .

Biochemical Pathway Studies

2-Naphthyl GlcNAc is utilized in studies examining metabolic pathways involving glycosylation processes. Its interaction with specific enzymes provides insights into:

- Metabolic Flux : Understanding how this compound influences metabolic pathways can reveal important information about cellular functions and disease mechanisms.

Chemical Synthesis

In organic chemistry, 2-Naphthyl GlcNAc serves as a reagent for synthesizing more complex carbohydrate structures. It can participate in various chemical reactions such as oxidation and substitution, making it a versatile building block.

| Reaction Type | Conditions | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate in acid | Naphthoquinone derivatives |

| Reduction | Sodium borohydride in methanol | Reduced naphthyl derivatives |

| Nucleophilic Substitution | Sodium hydroxide or carbonate | Substituted glucopyranoside derivatives |

Stability and Dosage Effects

Studies indicate that the stability of 2-Naphthyl GlcNAc can vary under different experimental conditions. Long-term studies have shown that while the compound remains stable initially, degradation can occur over time, impacting experimental outcomes.

Dosage Studies : In animal models, lower doses effectively interact with β-hexosaminidases without toxicity, while higher doses may disrupt cellular functions .

Mechanism of Action

The mechanism of action of 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets, such as glycosidases. The compound acts as a substrate for these enzymes, leading to the cleavage of the glycosidic bond and the release of the naphthyl group. This reaction is crucial for studying enzyme kinetics and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of 2-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside:

Physicochemical Properties

- Solubility : The 2-naphthyl group increases hydrophobicity compared to phenyl or methylumbelliferyl derivatives, reducing aqueous solubility but improving compatibility with lipid-rich environments .

- Stability : Acetyl protecting groups (e.g., at C3, C4, C6) enhance stability during synthesis and storage, as seen in octyl and butyl analogs .

- Enzymatic Sensitivity : The 2-naphthyl derivative exhibits slower hydrolysis rates than 4-methylumbelliferyl analogs due to steric hindrance, but it avoids the need for fluorescence detection .

Key Research Findings

- Synthetic Efficiency : The 2-naphthyl derivative’s synthesis requires fewer steps compared to fluorogenic analogs, making it scalable for industrial use .

- Enzyme Kinetics : Kinetic studies show that 2-naphthyl substrates have a $ K_m $ value 2–3 times higher than 4-methylumbelliferyl analogs, indicating lower enzyme affinity but sufficient for qualitative assays .

- Thermal Stability: Acetyl-protected derivatives (e.g., octyl glucopyranoside) remain stable at 4°C for over 12 months, unlike unprotected analogs .

Biological Activity

2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside (commonly referred to as 2-Naphthyl GlcNAc) is a glycoside derivative that has garnered attention due to its potential biological activities. This compound is structurally related to N-acetylglucosamine (GlcNAc), a critical component in various biological processes, including glycosylation and cell signaling. Understanding the biological activity of 2-Naphthyl GlcNAc is essential for its applications in biochemical research and potential therapeutic uses.

2-Naphthyl GlcNAc is characterized by the presence of a naphthyl group attached to the anomeric carbon of GlcNAc. This modification can influence its interaction with enzymes and receptors involved in glycosylation processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₁O₅ |

| Molecular Weight | 253.26 g/mol |

| Solubility | Soluble in water and organic solvents |

While specific mechanisms for 2-Naphthyl GlcNAc are not fully elucidated, related compounds have demonstrated various biological activities. For instance, some analogs of GlcNAc have been shown to inhibit glycosaminoglycan (GAG) synthesis by competing for metabolic pathways, which could suggest a similar potential for 2-Naphthyl GlcNAc.

Inhibition of Glycosaminoglycan Synthesis

Research has indicated that certain GlcNAc derivatives can inhibit the incorporation of glucosamine into GAGs. A study involving various analogs showed that these compounds could significantly reduce the incorporation of D-[3H]glucosamine into cellular glycoconjugates, suggesting that 2-Naphthyl GlcNAc may function similarly by acting as a metabolic inhibitor or decoy .

Anti-inflammatory Potential

Thioglycosides, structurally related to 2-Naphthyl GlcNAc, have been shown to disrupt cell surface glycan biosynthesis and reduce leukocyte adhesion to inflamed endothelial cells. This indicates a potential role for 2-Naphthyl GlcNAc in modulating inflammatory responses by altering glycan structures on cell surfaces .

Case Studies

-

Glycosylation Inhibition

A study evaluated the effects of various acetylated GlcNAc analogs on hepatocyte cultures. The results demonstrated that certain compounds led to a significant reduction in GAG synthesis, with implications for understanding how similar compounds like 2-Naphthyl GlcNAc may impact cellular processes . -

Leukocyte Rolling Reduction

Research on thioglycosides indicated their ability to inhibit neutrophil homing during inflammation by reducing selectin-mediated interactions. This suggests that 2-Naphthyl GlcNAc could potentially exhibit similar anti-inflammatory effects through modulation of glycan biosynthesis .

Pharmacological Implications

The biological activities associated with 2-Naphthyl GlcNAc position it as a candidate for further pharmacological exploration. Its potential roles in inhibiting GAG synthesis and modulating immune responses could lead to applications in treating inflammatory diseases or conditions characterized by aberrant glycosylation.

Q & A

Q. What are the optimal synthetic routes for 2-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, and how can purity be ensured?

The synthesis typically involves glycosylation of a protected glucosamine donor with a naphthol acceptor. Key steps include:

- Protection : Use acetyl (Ac) or benzyl (Bn) groups to protect hydroxyl and amine functionalities. For example, methyl 2-deoxy-2-phthalimido-β-D-glucopyranoside derivatives are common intermediates .

- Glycosylation : Employ trichloroacetimidate or bromide donors under Lewis acid catalysis (e.g., BF₃·Et₂O) to couple with 2-naphthol .

- Deprotection : Sequential removal of protecting groups (e.g., hydrazine for phthalimido, NaOMe for acetyl) yields the final product .

- Purification : Use silica gel chromatography (heptane/acetone gradients) and verify purity via HPLC (>98%) and NMR (e.g., absence of α-anomer signals at δ 5.1–5.3 ppm) .

Q. How is the structure of 2-naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside confirmed experimentally?

Q. What are the primary applications of this compound in enzymatic studies?

- Glycosidase Substrates : The naphthyl group enables spectrophotometric detection (λₐᵦs ~300 nm) in enzyme kinetics. For example, it can replace 4-nitrophenyl groups in assays for β-N-acetylglucosaminidases, where hydrolysis releases 2-naphthol for quantification .

- Inhibitor Screening : Acts as a competitive inhibitor for enzymes like hyaluronidases or chitinases due to structural mimicry of natural substrates .

Advanced Research Questions

Q. How can contradictions in glycosylation efficiency be resolved when synthesizing derivatives of this compound?

Contradictions often arise from competing reaction pathways (e.g., anomerization, aglycone transfer). Strategies include:

- Condition Optimization : Lower reaction temperatures (0–4°C) and polar aprotic solvents (e.g., CH₂Cl₂) favor β-selectivity .

- Donor-Activator Pairing : Use imidate donors with TMSOTf for higher yields (>75%) compared to bromide donors with AgOTf .

- Protection Tuning : Replace acetyl groups with benzyl for better stability during prolonged reactions. For example, 3,4,6-tri-O-benzyl protection reduces side reactions in multi-step syntheses .

Q. What methodologies are used to analyze its role in glycosyltransferase-mediated oligosaccharide assembly?

- Enzyme Kinetics : Measure initial rates using continuous assays (e.g., coupled with UDP release via spectrophotometry at 340 nm). Fit data to the Michaelis-Menten model to derive Kₘ and k꜀ₐₜ .

- Regioselectivity Mapping : Use NMR to track glycosidic bond formation (e.g., HSQC for anomeric carbon shifts) .

- Competitive Inhibition Studies : Compare IC₅₀ values against natural substrates (e.g., hyaluronic acid fragments) to assess binding affinity .

Q. How can structural modifications enhance its utility in probing carbohydrate-protein interactions?

- Fluorescent Tagging : Introduce dansyl or BODIPY groups at the 6-OH position via post-synthetic acylation for FRET-based binding assays .

- Photoaffinity Labeling : Incorporate diazirine or benzophenone moieties to capture transient enzyme-substrate complexes for proteomic analysis .

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled derivatives (e.g., using [¹³C]methyl iodide) for advanced NMR or MS-based structural studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzymatic hydrolysis rates for this compound?

- Standardize Assay Conditions : Ensure consistent pH (e.g., 4.5 for lysosomal enzymes vs. 7.4 for bacterial enzymes), temperature (37°C), and substrate concentrations (0.1–1 mM) .

- Control for Enzyme Purity : Use recombinant enzymes with confirmed activity (e.g., via SDS-PAGE and activity toward canonical substrates).

- Replicate with Alternative Detection Methods : Cross-validate spectrophotometric data with HPLC quantification of hydrolysis products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.